molecular formula C9H8Br2O2 B14547097 (3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 61961-50-0

(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B14547097
CAS No.: 61961-50-0
M. Wt: 307.97 g/mol
InChI Key: KRPCINGSDQZAME-APPZFPTMSA-N
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Description

(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

The synthesis of (3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack to yield the desired product.

Chemical Reactions Analysis

(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium azide, thiourea, and sodium methoxide.

Scientific Research Applications

(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol can be compared with other benzopyran derivatives, such as:

    (3R,4S)-3,4-Dibromooctane: This compound has a similar brominated structure but lacks the benzopyran ring, leading to different chemical and biological properties.

    (3R,4S)-3,4-Dibromotetrahydrothiophene 1,1-dioxide: This compound contains a sulfur atom in its structure, which can influence its reactivity and biological activity.

    (3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has a different core structure but shares the (3R,4S) stereochemistry, making it an interesting comparison in terms of stereochemical effects on biological activity.

Properties

CAS No.

61961-50-0

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

(3R,4S)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C9H8Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9,12H,4H2/t7-,9+/m1/s1

InChI Key

KRPCINGSDQZAME-APPZFPTMSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)Br)O)Br

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)Br)O)Br

Origin of Product

United States

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